molecular formula C3H2F4O B12964879 2,2,3,3-Tetrafluoropropanal CAS No. 756-04-7

2,2,3,3-Tetrafluoropropanal

Cat. No.: B12964879
CAS No.: 756-04-7
M. Wt: 130.04 g/mol
InChI Key: NPALSCWRCKJVLK-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropanal is an organic compound with the molecular formula C3H2F4O It is a fluorinated aldehyde, characterized by the presence of four fluorine atoms attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoropropanal typically involves the fluorination of propanal. One common method is the reaction of propanal with elemental fluorine or a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a microchannel reactor. This method allows for precise control over reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoropropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form 2,2,3,3-tetrafluoropropanol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2,2,3,3-Tetrafluoropropanoic acid.

    Reduction: 2,2,3,3-Tetrafluoropropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,3,3-Tetrafluoropropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoropropanal involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their structure and function. This can lead to inhibition or activation of enzymes and other proteins, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetrafluoropropanol: A related compound with a hydroxyl group instead of an aldehyde group.

    2,2,3,3-Tetrafluoropropanoic acid: The oxidized form of 2,2,3,3-Tetrafluoropropanal.

    2,3,3,3-Tetrafluoropropene: A fluorinated alkene with similar fluorine content but different reactivity.

Uniqueness

This compound is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. Its high fluorine content also imparts unique properties such as high electronegativity and thermal stability, making it valuable in various applications .

Properties

IUPAC Name

2,2,3,3-tetrafluoropropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F4O/c4-2(5)3(6,7)1-8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPALSCWRCKJVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50522409
Record name 2,2,3,3-Tetrafluoropropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756-04-7
Record name 2,2,3,3-Tetrafluoropropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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